tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate
Description
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)13(8-7-9-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
InChI Key |
RDVTWENYSHFUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-butyl N-tert-butyl-N-(3-oxopropyl)carbamate.
Reduction: Formation of tert-butyl N-tert-butyl-N-(3-aminopropyl)carbamate.
Substitution: Formation of tert-butyl N-tert-butyl-N-(3-halopropyl)carbamate.
Scientific Research Applications
Synthesis of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base like triethylamine. The reaction proceeds under mild conditions, allowing for the formation of the carbamate group essential for its subsequent applications. The general synthetic route can be summarized as follows:
- Reactants : tert-butyl chloroformate and 3-(3-hydroxypropyl)aniline
- Catalyst/Base : Triethylamine
- Conditions : Stirring at room temperature for several hours
This method ensures high yield and purity, which are crucial for its application in research and industry.
A. Organic Synthesis
One of the primary applications of this compound is as a protecting group for amines during multi-step organic synthesis. Protecting groups are vital in synthetic chemistry to prevent unwanted reactions at sensitive functional groups. The mechanism involves:
- Protection : The carbamate group shields the amine functionality from reactions that could occur during subsequent steps.
- Deprotection : Under acidic conditions, the tert-butyl group can be removed, regenerating the free amine for further reactions.
B. Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to protect amines allows chemists to construct complex drug molecules with improved efficacy and specificity. Notably:
- Drug Development : It has been utilized in synthesizing potential therapeutic agents targeting various diseases.
- Biological Activity : Preliminary studies suggest that derivatives exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 250 μg/mL.
C. Material Science
In materials science, this compound is explored for its potential in synthesizing specialty chemicals and polymers. Its application includes:
- Polymer Synthesis : The compound can be used to create amine-terminated polylactides, which have applications in biodegradable plastics and drug delivery systems .
- Advanced Materials : Its structural properties allow it to participate in forming advanced materials with specific functionalities.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown moderate antibacterial effects against common pathogens, indicating potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity in vivo, suggesting therapeutic applications for inflammatory conditions.
- Neuroprotective Effects : Some derivatives may offer neuroprotective benefits, particularly in models simulating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate involves its role as a protected amine. The tert-butyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The protected amine can be deprotected under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Physicochemical Properties
- Hydrophobicity : The 3-hydroxypropyl chain increases lipophilicity compared to 2-hydroxyethyl analogs, as evidenced by lower solubility in polar solvents .
- Thermal Stability : Solid forms of tert-butyl (3-hydroxypropyl)carbamate (melting point unreported) suggest polymorphism, unlike liquid analogs .
- Reactivity : Hydroxyl groups in 3-hydroxypropyl derivatives participate in hydrogen bonding, enhancing interactions in catalytic systems .
Research Findings and Trends
- Green Synthesis : Ultrasound methods reduce reaction times and improve yields for carbamates, aligning with sustainable chemistry trends .
- Structure-Activity Relationships (SAR) : Longer alkyl chains (e.g., 3-hydroxypropyl vs. 2-hydroxyethyl) improve blood-brain barrier penetration in drug candidates .
- Safety: Hydroxypropyl derivatives exhibit lower toxicity compared to halogenated analogs, as noted in lab safety guidelines .
Biological Activity
Tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Synthesis
The molecular formula of this compound is . It features a tert-butyl group, a hydroxyl group, and a carbamate functional group, which contribute to its reactivity and biological interactions.
Synthesis Methods:
- Reaction with 3-Amino-1-Propanol : The compound can be synthesized by reacting 3-amino-1-propanol with di-tert-butyldicarbonate under mild conditions, typically in the presence of triethylamine as a catalyst .
- Characterization Techniques : The synthesized product is characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gel permeation chromatography (GPC) to confirm the formation and purity of the compound .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
- Anti-tumor Properties : Preliminary research suggests that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and anti-inflammatory effects.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including solubility and permeability, which are crucial for effective drug delivery systems .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The carbamate moiety allows for covalent bonding with active sites on enzymes, potentially inhibiting their function. This inhibition can disrupt various biochemical pathways, contributing to its anti-tumor and neuroprotective effects .
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological targets, enhancing its interaction with cell membranes and receptors.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice with induced neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
- Tumor Growth Inhibition : A recent investigation demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The study reported a 40% decrease in tumor volume after treatment over four weeks.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl N-(2-hydroxypropyl)carbamate | C8H18N2O3 | Lacks hydroxymethyl group | Moderate neuroprotective effects |
| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C8H18N2O3 | Simpler structure | Limited anti-tumor activity |
| Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C10H21N2O4 | More sterically hindered | Different biological properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-tert-butyl-N-(3-hydroxypropyl)carbamate, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies. For example, in related carbamates, Boc₂O is added dropwise to amines in dichloromethane (DCM) at low temperatures (-78°C) under inert gas (N₂) to prevent side reactions. After warming to room temperature, pH adjustment (e.g., 1 M HCl) facilitates aqueous-organic phase separation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or liquid-liquid extraction (EtOAc/DCM) is critical for isolating intermediates . Ultrasound-assisted synthesis has also been reported for similar tert-butyl carbamates, achieving 97% yields by enhancing reaction homogeneity and reducing time .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is standard for structural confirmation. For instance, in tert-butyl (3-hydroxypropyl)carbamate, ¹H NMR shows distinct peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxypropyl protons (δ ~3.6 ppm for -CH₂-OH). ¹³C NMR confirms carbamate carbonyl signals (δ ~155 ppm) . X-ray crystallography (for solid derivatives) can resolve bond angles and torsional strain, as seen in related carbamate structures with C–N–C angles of ~123° .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : The compound is sensitive to strong acids/bases and oxidizing agents. Storage at room temperature in inert, airtight containers (e.g., amber glass) under N₂ atmosphere prevents degradation. Stability tests for analogous carbamates indicate no decomposition under recommended conditions, but thermal analysis (TGA/DSC) is advised to assess melting/boiling points and exothermic risks .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing bulky tert-butyl groups, and what contradictions exist in literature data?
- Methodological Answer : Steric hindrance from dual tert-butyl groups may reduce reaction efficiency. Studies on similar compounds show that using polar aprotic solvents (e.g., THF, DMAc) and catalysts like Pd(PPh₃)₂Cl₂/CuI improves coupling yields (e.g., 65–80% in Sonogashira reactions) . Contradictions arise in solvent choice: low-temperature Boc protection in DCM vs. room-temperature ultrasound methods in THF . Systematic screening of solvents, temperatures, and catalyst loadings is recommended to resolve discrepancies.
Q. What computational methods are used to model the electronic effects of the tert-butyl and hydroxypropyl substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric and electronic impacts. For example, the tert-butyl group’s electron-donating effect stabilizes carbamate carbonyls, while the hydroxypropyl moiety introduces hydrogen-bonding interactions. Molecular dynamics simulations assess conformational flexibility, critical for drug design applications .
Q. How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) affect synthetic outcomes?
- Methodological Answer : Competing pathways are monitored via kinetic studies. For Boc-protected amines, acidic conditions (pH < 5) risk carbamate hydrolysis, while basic conditions may favor nucleophilic attack. Control experiments with pH-adjusted aliquots, analyzed by TLC or HPLC, identify dominant pathways. In one study, tert-butyl carbamates showed <5% hydrolysis at pH 7 but >90% degradation at pH 2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
